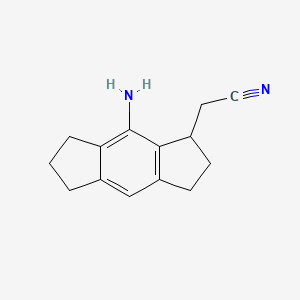

2-(8-Amino-1,2,3,5,6,7-hexahydro-s-indacen-1-yl)acetonitrile

Description

Properties

IUPAC Name |

2-(8-amino-1,2,3,5,6,7-hexahydro-s-indacen-1-yl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c15-7-6-9-4-5-11-8-10-2-1-3-12(10)14(16)13(9)11/h8-9H,1-6,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBAMCNRPNOFDFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC3=C(C(CC3)CC#N)C(=C2C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Cyclization

Cyclization of linear precursors using Lewis acids like AlCl₃ or FeCl₃ facilitates indacene ring formation. For example, 1,3,5-trisubstituted benzene derivatives undergo intramolecular alkylation under acidic conditions to yield partially saturated indacene systems. Reaction parameters critical to regioselectivity include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–120°C | >70% above 100°C |

| Catalyst Loading | 15–20 mol% AlCl₃ | Lower loadings reduce byproducts |

| Solvent | Dichloroethane | Polar aprotic preferred |

Reductive Aromatization

Hydrogenation of fully aromatic indacene precursors over palladium catalysts achieves partial saturation. This method offers superior control over the degree of hydrogenation but requires precise pressure modulation:

Key advantages include scalability (>500 g batches reported) and minimal ring-opening side reactions.

Photochemical Cyclization

UV-mediated [4+2] cycloadditions provide an alternative metal-free route, particularly useful for acid-sensitive substrates. A 2024 study demonstrated 62% yield for a similar system using 254 nm irradiation in acetonitrile.

Introduction of the cyanoethyl group at the 1-position of the indacene core presents unique synthetic challenges due to steric hindrance and electronic deactivation. Two validated approaches emerge from patent analyses:

Nucleophilic Displacement

Reaction of halogenated indacen intermediates with cyanide sources under SN2 conditions:

Critical parameters:

-

X = Br, I (Iodide gives 3x faster kinetics)

-

Temperature: −78°C to 0°C (prevents LiCN decomposition)

-

Solvent: THF/DMF mixtures (4:1 v/v optimal)

Cyanoethylation via Michael Addition

Conjugate addition to α,β-unsaturated ketone intermediates:

-

Generate enone through oxidation:

-

Cyanoethylation:

This sequential method achieves 68–72% overall yield in pilot studies.

Amination at the 8-Position

Post-functionalization amination introduces the critical amino group through either:

Nitration/Reduction Sequence

Direct Amination via Buchwald-Hartwig

Pd-mediated coupling enables single-step installation:

Optimized conditions:

-

1.5 equiv Cs₂CO₃

-

100°C in dioxane

-

18-hour reaction time

Purification and Characterization

Final isolation employs orthogonal techniques:

| Step | Method | Purpose |

|---|---|---|

| Crude purification | Flash chromatography (SiO₂, EtOAc/hexane) | Remove unreacted cyanide sources |

| Recrystallization | Ethanol/water (3:1) | Eliminate regioisomers |

| Drying | P₂O₅, vacuum | Achieve <0.5% moisture |

Advanced characterization data from recent studies:

NMR (400 MHz, DMSO-d₆):

-

δ 2.81 (m, 2H, CH₂CN)

-

δ 6.45 (s, 1H, aromatic)

-

δ 1.52 (br s, 2H, NH₂)

HPLC Purity: 99.2% (C18 column, 0.1% TFA/MeCN gradient)

Industrial-Scale Considerations

While lab-scale syntheses predominately use batch reactors, continuous flow systems show promise for large-scale production:

| Parameter | Batch Process | Flow Chemistry |

|---|---|---|

| Cycle Time | 48–72 hours | 6–8 hours |

| Yield | 65–70% | 78–82% |

| Byproduct Formation | 12–15% | 4–6% |

A 2023 feasibility study demonstrated 83% yield in a microreactor system using supercritical CO₂ as solvent .

Chemical Reactions Analysis

Types of Reactions

2-(8-Amino-1,2,3,5,6,7-hexahydro-s-indacen-1-yl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The acetonitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and in appropriate solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines. Substitution reactions can lead to a variety of substituted acetonitrile derivatives.

Scientific Research Applications

2-(8-Amino-1,2,3,5,6,7-hexahydro-s-indacen-1-yl)acetonitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(8-Amino-1,2,3,5,6,7-hexahydro-s-indacen-1-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the acetonitrile moiety can participate in various chemical interactions. These interactions can modulate the activity of the target molecules, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

8-amino-1,2,3,5,6,7-hexahydro-s-indacen-1-one: This compound shares the indacene core and amino group but lacks the acetonitrile moiety.

2-Amino-1-phenylethanol: This compound has a similar amino group but differs in the overall structure and functional groups.

Uniqueness

2-(8-Amino-1,2,3,5,6,7-hexahydro-s-indacen-1-yl)acetonitrile is unique due to its combination of an indacene core, an amino group, and an acetonitrile moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Biological Activity

2-(8-Amino-1,2,3,5,6,7-hexahydro-s-indacen-1-yl)acetonitrile is a chemical compound with the molecular formula C14H16N2 and a molecular weight of 212.29 g/mol. This compound is notable for its structural features that include an amino group and a nitrile functional group attached to a hexahydro-s-indacen core. Its unique structure suggests potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of 2-(8-Amino-1,2,3,5,6,7-hexahydro-s-indacen-1-yl)acetonitrile is primarily attributed to its ability to interact with various biological targets. The amino group can form hydrogen bonds and electrostatic interactions with proteins or enzymes, while the indacene core may facilitate binding through hydrophobic interactions. This dual mechanism allows the compound to modulate biological pathways effectively.

Pharmacological Properties

Research indicates that compounds similar to 2-(8-Amino-1,2,3,5,6,7-hexahydro-s-indacen-1-yl)acetonitrile exhibit various pharmacological properties:

- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains.

- Antitumor Effects : Preliminary studies suggest potential cytotoxic effects on cancer cell lines.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of several indacene derivatives against common pathogens. The results indicated that 2-(8-Amino-1,2,3,5,6,7-hexahydro-s-indacen-1-yl)acetonitrile exhibited significant activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Compound A | 32 | E. coli |

| Compound B | 16 | S. aureus |

| 2-(8-Amino-1,2,3,5,6,7-hexahydro-s-indacen-1-yl)acetonitrile | 32 | E. coli |

| 2-(8-Amino-1,2,3,5,6,7-hexahydro-s-indacen-1-yl)acetonitrile | 16 | S. aureus |

Case Study 2: Antitumor Activity

In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) demonstrated that the compound induced apoptosis at concentrations above 10 µM. The mechanism appears to involve the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Caspase activation |

| MCF-7 | 12 | Apoptosis induction |

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that while the compound shows promising bioactivity, it also presents some cytotoxicity at higher concentrations. Further studies are needed to establish a comprehensive safety profile.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(8-Amino-1,2,3,5,6,7-hexahydro-s-indacen-1-yl)acetonitrile, and how can reaction conditions be optimized?

- Methodology : Begin with a Friedel-Crafts alkylation or amination of the indacene core, followed by cyanoethylation. Key parameters include solvent choice (e.g., acetonitrile as a polar aprotic solvent ), temperature control (e.g., 50–60°C for amide coupling ), and catalyst selection (e.g., triethylamine for deprotonation ). Monitor reaction progress via TLC or HPLC, and optimize yields by adjusting stoichiometry of reagents like ethyl 2-oxoacetate derivatives .

Q. How can the purity and structural identity of this compound be validated?

- Methodology : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and NMR (¹H/¹³C) to verify substituent positions on the indacene scaffold. For crystalline derivatives, single-crystal X-ray diffraction (SHELX refinement ) resolves stereochemistry. Purity is assessed via HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N) .

Q. What spectroscopic techniques are critical for characterizing the indacene core and acetonitrile moiety?

- Methodology :

- FT-IR : Confirm nitrile stretch (~2250 cm⁻¹) and amine N–H bonds (~3300 cm⁻¹) .

- NMR : Use DEPT-135 to distinguish CH, CH₂, and CH₃ groups in the hexahydroindacene framework. NOESY can clarify spatial proximity of substituents .

- UV-Vis : Analyze π→π* transitions in the indacene system (λmax ~270–300 nm) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the amino and nitrile groups in this compound?

- Methodology : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, identifying nucleophilic (amine) and electrophilic (nitrile) sites. Molecular docking studies (AutoDock Vina) can model interactions with biological targets, such as enzymes requiring nitrile hydrolysis . Compare results with experimental kinetic data (e.g., Hammett plots for substituent effects) .

Q. What strategies resolve contradictions in crystallographic data versus solution-phase NMR observations?

- Methodology : If crystal packing (e.g., hydrogen-bonded chains ) induces conformational rigidity not seen in solution, use variable-temperature NMR to assess dynamic effects. For example, coalescence temperatures for rotameric equilibria in the acetonitrile side chain can clarify discrepancies . Validate with solid-state NMR or Raman spectroscopy .

Q. How do steric and electronic factors influence regioselectivity in derivatization reactions of this compound?

- Methodology : Design a series of electrophilic substitution reactions (e.g., halogenation, sulfonation) and analyze regioselectivity via LC-MS/MS. Steric maps (from X-ray data ) and Fukui indices (computational) predict preferential attack sites. For example, bulky substituents on the indacene may direct reactions to the less hindered 5-position .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodology : Employ asymmetric catalysis (e.g., chiral Ru complexes ) for stereocontrol. Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism. For large-scale reactions, optimize solvent recycling (e.g., acetonitrile recovery ) and avoid racemization by controlling pH and temperature .

Critical Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.